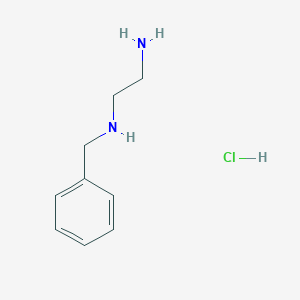
N'-benzylethane-1,2-diamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-benzylethane-1,2-diamine;hydrochloride is an organic compound that belongs to the class of ethylenediamines. It is characterized by the presence of a benzyl group attached to the nitrogen atom of an ethylenediamine backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzylethane-1,2-diamine;hydrochloride typically involves the reaction of benzyl chloride with ethylenediamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of N’-benzylethane-1,2-diamine;hydrochloride can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
N’-benzylethane-1,2-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted ethylenediamines depending on the nucleophile used.
Applications De Recherche Scientifique
N’-benzylethane-1,2-diamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of N’-benzylethane-1,2-diamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methylbenzene-1,2-diamine dihydrochloride
- N-(1-Naphthyl)ethylenediamine dihydrochloride
- N,N-dimethyl,N’-benzylethane-1,2-diamine
Uniqueness
N’-benzylethane-1,2-diamine;hydrochloride is unique due to its specific benzyl substitution, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective. Its ability to undergo a variety of chemical reactions and its versatility in different fields of research further highlight its uniqueness.
Propriétés
Numéro CAS |
65358-90-9 |
|---|---|
Formule moléculaire |
C9H15ClN2 |
Poids moléculaire |
186.68 g/mol |
Nom IUPAC |
N'-benzylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5,11H,6-8,10H2;1H |
Clé InChI |
LZYQGZKAOYOXBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


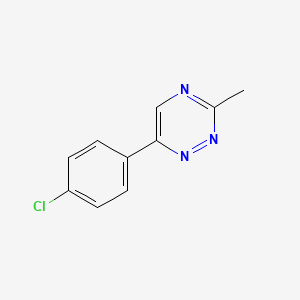
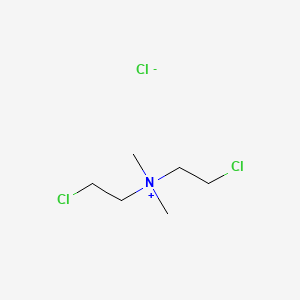

![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)
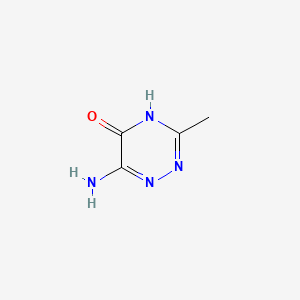
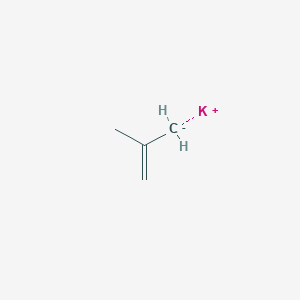
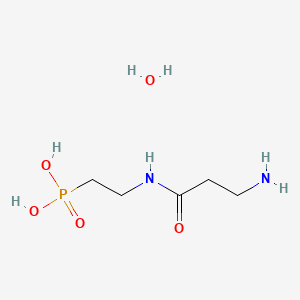
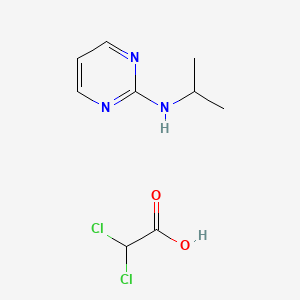
![5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde](/img/structure/B14489033.png)
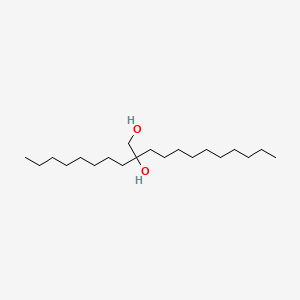
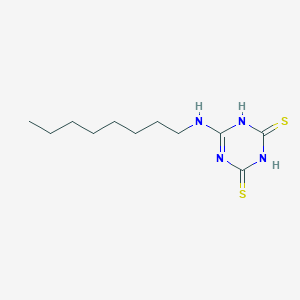
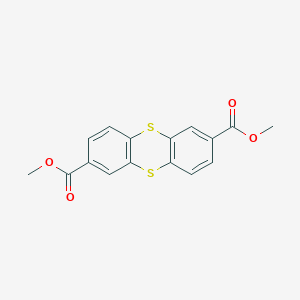

![1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline](/img/structure/B14489049.png)
